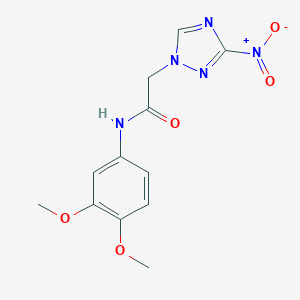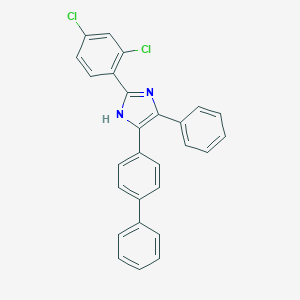
7-(4-Chlorbenzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purin-2,6-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a purine derivative. Purines are biologically significant and are part of DNA, RNA, and ATP. The compound also contains a 4-chlorobenzyl group and an ethylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the purine ring. The 4-chlorobenzyl group would add to this complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purines and chlorobenzylic compounds are known to undergo a variety of chemical reactions. For example, chlorobenzylic compounds can be oxidized to form aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of the chlorobenzyl group could potentially make the compound more reactive .Wirkmechanismus
Target of Action
The primary target of SMR000009151 is the molecular chaperone DnaK . DnaK is a heat shock protein that assists in protein folding and the prevention of protein aggregation, playing a crucial role in maintaining cellular homeostasis.
Mode of Action
SMR000009151 interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of DnaK, leading to changes in protein folding processes within the cell. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The disruption of DnaK’s function affects various biochemical pathways, particularly those involving protein synthesis and folding . This can lead to a decrease in the formation of biofilms, complex structures of microorganisms that can be resistant to antimicrobial agents .
Result of Action
The inhibition of DnaK by SMR000009151 leads to a reduction in biofilm formation . Biofilms are often resistant to antimicrobial agents, so this reduction can potentially increase the susceptibility of the microorganisms to these agents .
Vorteile Und Einschränkungen Für Laborexperimente
Clopidogrel is a widely used antiplatelet drug and has been extensively studied in clinical trials. This makes it a valuable tool for investigating the role of platelets in thrombotic events. However, 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has limitations in laboratory experiments due to its irreversible binding to the P2Y12 receptor, which makes it difficult to study the effects of reversible P2Y12 inhibitors. Additionally, 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has been shown to have variable response rates in different patient populations, which may limit its utility in certain experimental settings.
Zukünftige Richtungen
1. Investigation of the optimal dosing and duration of 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione therapy in different patient populations.
2. Development of novel antiplatelet agents that target different pathways involved in platelet activation and aggregation.
3. Investigation of the potential role of 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione in the prevention of non-cardiovascular diseases, such as cancer and Alzheimer's disease.
4. Investigation of the potential use of 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione in combination with other drugs, such as statins and anticoagulants, to further reduce the risk of thrombotic events.
5. Investigation of the potential role of 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione in the treatment of thrombotic disorders other than cardiovascular diseases, such as deep vein thrombosis and pulmonary embolism.
6. Investigation of the potential use of 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione in the prevention of thrombotic events in high-risk populations, such as patients undergoing major surgery or cancer chemotherapy.
7. Investigation of the potential role of 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione in the treatment of thrombotic events in patients with bleeding disorders, such as hemophilia.
Synthesemethoden
Clopidogrel is synthesized through a multi-step process starting from 2-chloro-5-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with ethyl 4,4,4-trifluoroacetoacetate to form an enamine, which is subsequently cyclized to form the thienopyridine ring. The chlorobenzyl group is introduced through a palladium-catalyzed coupling reaction with 4-chlorobenzyl bromide. The final step involves deprotection of the Boc group to yield 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
Kinase-Inhibitoren
Das Oxazolo[5,4-d]pyrimidin-Gerüst, zu dem SMR000009151 gehört, wird häufig als Pharmakophor in Kinase-Inhibitoren verwendet. Diese Inhibitoren spielen eine entscheidende Rolle bei der Modulation zellulärer Signalwege, indem sie Kinasen anvisieren, die an Zellwachstum, Differenzierung und Apoptose beteiligt sind. SMR000009151 kann eine Kinase-inhibitorische Aktivität aufweisen, was es zu einem potenziellen Kandidaten für die Medikamentenentwicklung macht .
VEGFR-2-Inhibition
Der vaskuläre endotheliale Wachstumsfaktor-Rezeptor 2 (VEGFR-2) ist essentiell für die Angiogenese und die Gefäßpermeabilität. Die Inhibition von VEGFR-2 kann bei der Krebstherapie und anderen Erkrankungen, die mit einer abnormalen Blutgefäßbildung zusammenhängen, von Vorteil sein. SMR000009151 könnte mit VEGFR-2 interagieren und die Angiogenese möglicherweise beeinflussen .
EDG-1-Modulation
Endothelial Differentiation Gene 1 (EDG-1) ist ein G-Protein-gekoppelter Rezeptor, der an Zellmigration, Proliferation und Angiogenese beteiligt ist. SMR000009151 könnte die EDG-1-Aktivität potenziell modulieren und die zellulären Reaktionen in verschiedenen Kontexten beeinflussen .
ACC2-Inhibition
Acetyl-CoA-Carboxylase 2 (ACC2) spielt eine Rolle im Fettsäurestoffwechsel und der Energiehomöostase. Die Inhibition von ACC2 kann Auswirkungen auf die Behandlung von Stoffwechselstörungen wie Fettleibigkeit und Diabetes haben. Die Auswirkungen von SMR000009151 auf ACC2 erfordern weitere Untersuchungen .
Immunsuppressive Eigenschaften
SMR000009151 kann immunsuppressive Eigenschaften besitzen, was es in der Transplantationsmedizin oder bei Autoimmunerkrankungen relevant macht. Durch die Modulation von Immunantworten könnte es potenziell die Abstoßung transplantierter Organe verhindern oder Autoimmunreaktionen lindern .
Antivirale Aktivität
Aufgrund seiner einzigartigen Struktur könnte SMR000009151 antivirale Wirkungen aufweisen. Die Untersuchung seiner Interaktionen mit viralen Proteinen oder Replikationsprozessen könnte zu neuartigen antiviralen Therapien führen .
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-3-23-15-17-12-11(13(21)18-14(22)19(12)2)20(15)8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWPMJHCJGOPRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Nitro-[1,2,4]triazol-1-yl)-N-(1-phenyl-ethyl)-acetamide](/img/structure/B403884.png)

![(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403888.png)

![N-{3-[(5-chloropyridin-3-yl)oxy]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B403891.png)
![N-[3-(4-ethoxyphenoxy)-5-(3-methylphenoxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B403892.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403893.png)
![(4Z)-4-[2-(5-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403894.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403895.png)
![4-[(2-Chloro-5-trifluoromethyl-phenyl)-hydrazono]-2-[4-(4-methoxy-phenyl)-thiazo](/img/structure/B403897.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403898.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403899.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403900.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403908.png)